molecular formula C5H8ClNO3 B3148636 2-[(2-Chloroacetyl)(methyl)amino]acetic acid CAS No. 65332-01-6

2-[(2-Chloroacetyl)(methyl)amino]acetic acid

Cat. No. B3148636
Key on ui cas rn: 65332-01-6
M. Wt: 165.57 g/mol
InChI Key: KYWZUYMZBLBECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04055663

Procedure details

8.8 Grams (0.1 mole) of sarcosine was suspended in 100 ml of ethyl acetate and refluxed under anhydrous conditions with 22.6 grams (0.2 mole) of chloroacetyl chloride for 12 hours. The unreacted sarcosine was then filtered and the excess solvent and chloroacetyl chloride removed from the filtrate by vacuum distillation. The resulting oil was crystallized with the aid of a small quantity of diethyl ether. There was obtained 12.5g (76%) of N-(Chloroacetyl)sarosine whose structure was consistent with infrared analysis and element analysis for C, H, N, and Cl.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[Cl:7][CH2:8][C:9](Cl)=[O:10]>C(OCC)(=O)C>[Cl:7][CH2:8][C:9]([N:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2])=[O:10]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N(C)CC(=O)O
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The unreacted sarcosine was then filtered
CUSTOM
Type
CUSTOM
Details
the excess solvent and chloroacetyl chloride removed from the filtrate by vacuum distillation
CUSTOM
Type
CUSTOM
Details
The resulting oil was crystallized with the aid of a small quantity of diethyl ether
CUSTOM
Type
CUSTOM
Details
There was obtained 12.5g (76%) of N-(Chloroacetyl)sarosine whose structure

Outcomes

Product
Name
Type
Smiles
ClCC(=O)N(C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.